molecular formula C9H11Cl2N3 B2444099 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride CAS No. 2155852-71-2

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride

Cat. No.: B2444099
CAS No.: 2155852-71-2
M. Wt: 232.11
InChI Key: JGXDDYGECAPZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride is a compound that features both an imidazole and a pyridine ring in its structure The imidazole ring is a five-membered heterocyclic moiety containing two nitrogen atoms, while the pyridine ring is a six-membered heterocyclic ring with one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles. This reaction can be catalyzed by nickel and proceeds through proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are likely to involve scalable synthetic routes that ensure high yield and purity. These methods may include the use of continuous flow reactors and optimized reaction conditions to facilitate large-scale synthesis. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole ring can coordinate with metal ions, while the pyridine ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    Imidazole: A simpler compound with a similar imidazole ring structure.

    Pyridine: A compound with a similar pyridine ring structure.

    Histidine: An amino acid that contains an imidazole ring and is involved in various biological processes.

Uniqueness

3-(1-Methyl-1H-imidazol-5-yl)pyridine dihydrochloride is unique due to the combination of both imidazole and pyridine rings in its structure. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to compounds with only one of these rings .

Properties

IUPAC Name

3-(3-methylimidazol-4-yl)pyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.2ClH/c1-12-7-11-6-9(12)8-3-2-4-10-5-8;;/h2-7H,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGXDDYGECAPZLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2=CN=CC=C2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.